molecular formula C13H11NO3 B1628059 2-HYDROXYMETHYL-3-NITROBIPHENYL CAS No. 107622-50-4

2-HYDROXYMETHYL-3-NITROBIPHENYL

Cat. No.: B1628059
CAS No.: 107622-50-4
M. Wt: 229.23 g/mol
InChI Key: YRILKGJFCYURBK-UHFFFAOYSA-N
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Description

(3-Nitro[1,1’-biphenyl]-2-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro[1,1’-biphenyl]-2-yl)methanol typically involves a multi-step process. One common method is the nitration of biphenyl to introduce the nitro group, followed by a reduction reaction to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of (3-Nitro[1,1’-biphenyl]-2-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(3-Nitro[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Nitro[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Nitro[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Nitro[1,1’-biphenyl]-2-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-nitro-6-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-12-11(10-5-2-1-3-6-10)7-4-8-13(12)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRILKGJFCYURBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558830
Record name (3-Nitro[1,1'-biphenyl]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107622-50-4
Record name (3-Nitro[1,1'-biphenyl]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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